

# 5-Ethynyl-1H-pyrazole CAS number and molecular weight

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## Compound of Interest

Compound Name: **5-Ethynyl-1H-pyrazole**

Cat. No.: **B1524052**

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An In-Depth Technical Guide to **5-Ethynyl-1H-pyrazole** for Advanced Research Applications

## Authored by: Gemini, Senior Application Scientist

### Abstract

**5-Ethynyl-1H-pyrazole** has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this versatile heterocyclic compound. We will explore its fundamental physicochemical properties, common synthetic routes, and its critical applications as a molecular building block in medicinal chemistry. Particular emphasis is placed on its role in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which has revolutionized bioconjugation and drug discovery. This document serves as a practical resource, complete with detailed experimental protocols and mechanistic insights to empower innovation in the laboratory.

## Core Physicochemical Properties

For any laboratory application, a precise understanding of a compound's physical and chemical characteristics is paramount. **5-Ethynyl-1H-pyrazole** is a solid at room temperature, and its key identifiers and properties are summarized below for quick reference.

| Property          | Value  | Source              |
|-------------------|--|---------------------|
| CAS Number        | 23486-70-6                                   | --INVALID-LINK--[1] |
| Molecular Weight  | 92.10 g/mol                                  | --INVALID-LINK--[2] |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> | --INVALID-LINK--[1] |
| Physical Form     | Solid  | --INVALID-LINK--[1] |
| SMILES String     | C#Cc1ccn[nH]1                                | --INVALID-LINK--[1] |
| InChI Key         | KUOWLAMMSSCRF5-<br>UHFFFAOYSA-N              | --INVALID-LINK--[1] |

## Synthesis and Rationale

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and efficient one-pot, three-component procedure involves the condensation of a substituted aldehyde with tosylhydrazine, followed by a cycloaddition reaction with a terminal alkyne. This method is valued for its tolerance of various functional groups and its ability to handle sterically hindered substrates, consistently affording the desired pyrazole products in good yields.[3]

Another effective strategy for creating 3,5-disubstituted pyrazoles involves reacting terminal alkynes with aldehydes and molecular iodine, followed by the addition of hydrazine. This approach also demonstrates high regioselectivity and produces the target compounds in favorable yields.[4]

**Causality in Synthesis:** The choice of a multi-component, one-pot synthesis is driven by efficiency and atom economy. By combining several steps without isolating intermediates, researchers can save significant time, reduce solvent waste, and often increase overall yield. The stability of the pyrazole ring, once formed, makes these convergent strategies highly effective.

## Significance in Medicinal Chemistry and Drug Discovery

## The Pyrazole Scaffold: A Privileged Structure

The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery.[\[5\]](#)[\[6\]](#) This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of therapeutic activities.[\[7\]](#) Pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, viral infections, and neurological disorders.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug candidates.[\[5\]](#) Its aromatic nature and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with protein targets, such as hydrogen bonding and  $\pi$ - $\pi$  stacking, which are crucial for achieving high binding affinity and selectivity.

## The Terminal Alkyne: A Versatile Chemical Handle

The terminal alkyne group ( $-C\equiv C-$ ) on **5-Ethynyl-1H-pyrazole** is not merely a structural feature; it is a highly versatile functional group that unlocks powerful chemical transformations. [\[1\]](#) Its linear geometry and unique electronic properties make it an important pharmacophore in its own right, capable of forming specific interactions within an enzyme's active site.[\[1\]](#)

Most importantly, the terminal alkyne is one half of the most prominent "click chemistry" reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[\[10\]](#)[\[11\]](#) This reaction allows for the efficient and specific covalent linking of the pyrazole-containing molecule to another molecule bearing an azide group, forming a stable triazole ring.[\[11\]](#)[\[12\]](#) This capability is invaluable for:

- Fragment-Based Drug Discovery (FBDD): Linking small molecular fragments together to create high-affinity ligands.[\[10\]](#)
- Bioconjugation: Attaching molecules to proteins, nucleic acids, or surfaces for diagnostic or therapeutic purposes.[\[13\]](#)
- PROTACs and ADCs: Building complex therapeutic modalities like Proteolysis Targeting Chimeras and Antibody-Drug Conjugates.[\[14\]](#)

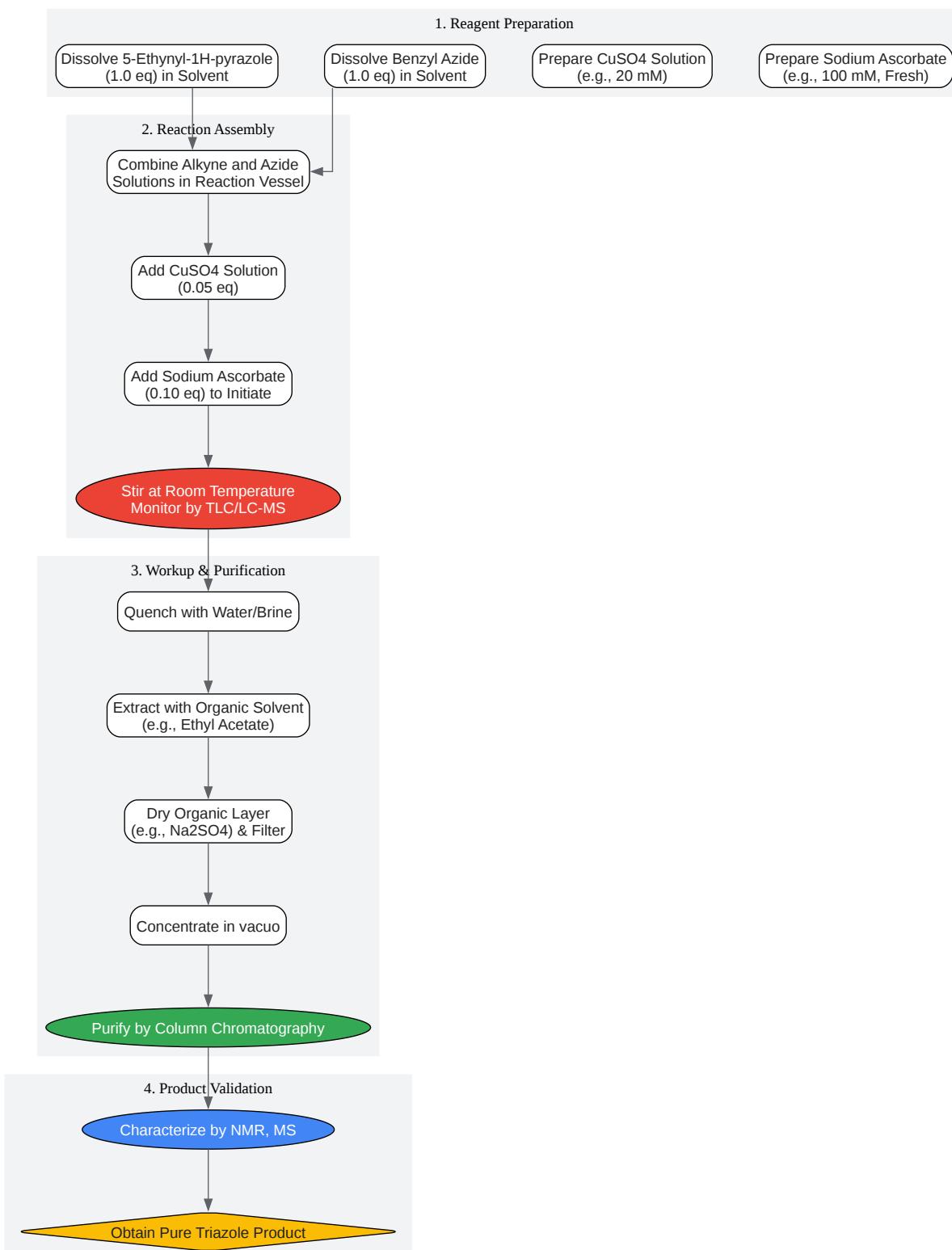
The CuAAC reaction is exceptionally reliable because it is fast, regiospecific, high-yielding, and can be performed in a wide range of solvents, including water, making it compatible with

biological systems.[11][15]

## Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a detailed, self-validating protocol for a typical small-scale CuAAC reaction using **5-Ethynyl-1H-pyrazole**.

### Workflow Diagram



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Caption: Generalized workflow for a CuAAC "click" reaction.

## Step-by-Step Methodology

This protocol describes the reaction between **5-Ethynyl-1H-pyrazole** (0.5 mmol) and Benzyl Azide (0.5 mmol) as a model system.

### Materials:

- **5-Ethynyl-1H-pyrazole** (46.05 mg, 0.5 mmol, 1.0 eq.)
- Benzyl Azide (66.57 mg, 0.5 mmol, 1.0 eq.)
- Copper(II) Sulfate Pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) (6.2 mg, 0.025 mmol, 0.05 eq.)
- Sodium Ascorbate (9.9 mg, 0.05 mmol, 0.1 eq.)
- Solvent: 1:1 mixture of tert-Butanol and Water (5 mL)
- Ethyl Acetate, Saturated Brine, Anhydrous Sodium Sulfate
- Silica Gel for column chromatography

### Procedure:

- Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add **5-Ethynyl-1H-pyrazole** (46.05 mg) and Benzyl Azide (66.57 mg).
- Dissolution: Add the t-BuOH/ $\text{H}_2\text{O}$  solvent mixture (5 mL) to the flask and stir until all solids are dissolved.
- Catalyst Addition: In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (6.2 mg) in a minimal amount of water (~0.2 mL) and add it to the reaction mixture. The solution may turn a faint blue.
- Initiation: Prepare a fresh solution of Sodium Ascorbate (9.9 mg) in water (~0.3 mL). Add this solution dropwise to the reaction flask. The reaction is typically initiated upon this addition and may be accompanied by a slight color change.

- Expert Insight: Sodium ascorbate acts as the reducing agent, converting the inactive Cu(II) species to the catalytically active Cu(I) in situ.[13][16] Preparing this solution fresh is critical as it can degrade upon standing.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored every 30-60 minutes by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 2-4 hours.[15]
- Workup: Once the reaction is complete, add 10 mL of water and 10 mL of saturated brine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
  - Causality: The brine wash helps to break up any emulsions and begins the process of removing water-soluble components, including the copper catalyst, from the organic layer.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole product.
- Characterization (Trustworthiness): The identity and purity of the final compound must be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the outcome of the protocol.

## Conclusion

**5-Ethynyl-1H-pyrazole** is a powerful and versatile building block for chemical synthesis and drug discovery. Its structure combines the proven biological relevance of the pyrazole scaffold with the exceptional synthetic utility of a terminal alkyne.[2][12] The ability to readily engage in robust and efficient CuAAC "click" reactions makes it an indispensable tool for constructing complex molecular architectures and bioconjugates. A thorough understanding of its properties and reaction protocols, as detailed in this guide, enables researchers to fully leverage its potential in developing next-generation therapeutics and chemical probes.

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